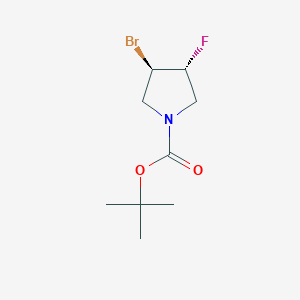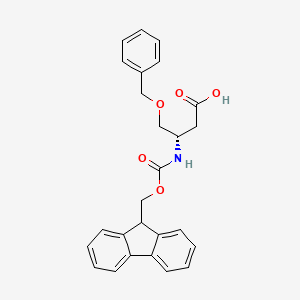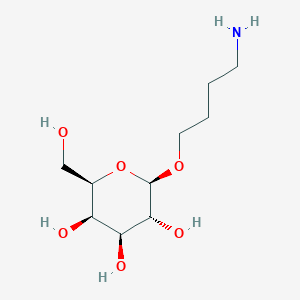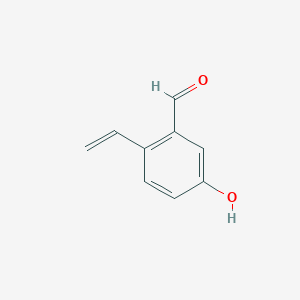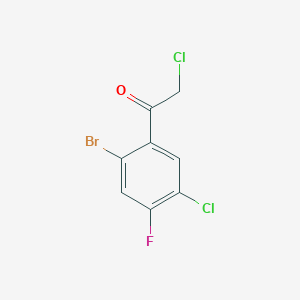
N-Óxido de Hidroxivareniclina
Descripción general
Descripción
2-Oxo-2,6,7,8,9,10-hexahydro-1H-6,10-methanoazepino[4,5-g]quinoxaline 4-oxide, also known as PNU-69176E, is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound has been shown to have a range of biochemical and physiological effects, and its mechanism of action has been extensively investigated. In We will also discuss potential future directions for research on this compound.
Aplicaciones Científicas De Investigación
Oxidaciones Catalizadas por Metales de Transición Tardía
El N-Óxido de Hidroxivareniclina puede utilizarse en oxidaciones catalizadas por metales de transición tardía, particularmente de triples enlaces carbono-carbono. Esta aplicación es significativa en la síntesis de moléculas orgánicas complejas, donde el control preciso sobre los estados de oxidación es crucial .
Funcionalizaciones C–H Regioselective
El compuesto sirve como plantilla para funcionalizaciones C–H regioselective de heteroarenos. Esta es un área de interés contemporáneo debido a sus implicaciones en la modificación dirigida de moléculas para productos farmacéuticos y ciencias de los materiales .
Síntesis de N-Óxidos Heteroaromáticos
Puede oxidarse directamente a partir de heteroarenos impedidos o mediante la construcción de anillos heteroaromáticos, proporcionando una vía para sintetizar N-óxidos heteroaromáticos, que son intermediarios valiosos en la síntesis orgánica .
Uso como Oxidantes en Reacciones Orgánicas
El this compound puede actuar como oxidante en diversas reacciones orgánicas, incluida la oxidación de alquinos, la oxidación de alenos y la oxidación de carbenos. Este papel es fundamental para transformar pequeñas moléculas orgánicas en estructuras más complejas .
Funcionalización Deoxigenativa Ortho-C–H
Este compuesto puede sufrir funcionalización deoxigenativa orto-C–H con activación previa o con carbaniones no estabilizados, lo que permite la eliminación selectiva de grupos oxígenos en presencia de otros grupos funcionales .
Funcionalización C–H No Deoxigenativa
El this compound también puede participar en la funcionalización C–H no deoxigenativa, que incluye la funcionalización orto-C–H y la funcionalización C–H remota dirigida por N-óxido. Esta aplicación es crucial para introducir nuevos grupos funcionales en una molécula sin alterar la funcionalidad de oxígeno existente .
Reacciones de Cicloadición 1,3-Dipolar
El compuesto está involucrado en reacciones de cicloadición 1,3-dipolar, un tipo de reacción pericíclica que forma anillos de cinco miembros. Esta reacción se utiliza ampliamente en la síntesis de compuestos heterocíclicos, que son el núcleo de muchos agentes farmacéuticos .
Síntesis de Oxazolina Quiral
El this compound puede modificarse con un residuo de oxazolina quiral, que es importante para crear catalizadores asimétricos y bloques de construcción quirales para productos farmacéuticos .
Mecanismo De Acción
Biochemical Pathways
Hydroxyvarenicline N-Oxide is likely to affect multiple biochemical pathways due to its complex structure and potential interactions with various targets. The exact pathways and their downstream effects are currently unknown and are a subject of ongoing research .
Pharmacokinetics
It has been shown to be metabolized by CYP450 enzymes
Result of Action
Given its complex structure and potential interactions with various targets, it is likely to have diverse effects at the molecular and cellular levels .
Análisis Bioquímico
Biochemical Properties
2-Oxo-2,6,7,8,9,10-hexahydro-1H-6,10-methanoazepino[4,5-g]quinoxaline 4-oxide plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with 2-oxoglutarate-dependent oxygenases, which are involved in various biochemical transformations such as hydroxylation, desaturation, and ring formation . These interactions are crucial for the compound’s role in metabolic processes and its potential therapeutic applications.
Cellular Effects
The effects of 2-Oxo-2,6,7,8,9,10-hexahydro-1H-6,10-methanoazepino[4,5-g]quinoxaline 4-oxide on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, oxidative DNA damage caused by 8-oxo-7,8-dihydro-2’-deoxyguanosine can lead to genome instability, which is associated with cancer and neurological diseases . This compound’s ability to regulate gene transcription and sense cellular oxidative stress highlights its importance in cellular processes.
Molecular Mechanism
At the molecular level, 2-Oxo-2,6,7,8,9,10-hexahydro-1H-6,10-methanoazepino[4,5-g]quinoxaline 4-oxide exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, the compound’s interaction with 2-oxoglutarate-dependent oxygenases involves binding to the active site metal and coordinating with the enzyme’s core structure . These interactions are essential for the compound’s biochemical activity and therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Oxo-2,6,7,8,9,10-hexahydro-1H-6,10-methanoazepino[4,5-g]quinoxaline 4-oxide change over time. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function. For example, the oxidation product of a related compound, N-[(8R)-2-methoxy-5,6,7,8,9,10-hexahydro-6,9-methanocyclohepta[b]indol-8-yl]acetamide, was studied for its stability and interaction with biomolecules . These findings suggest that the temporal effects of 2-Oxo-2,6,7,8,9,10-hexahydro-1H-6,10-methanoazepino[4,5-g]quinoxaline 4-oxide are crucial for understanding its biochemical properties.
Dosage Effects in Animal Models
The effects of 2-Oxo-2,6,7,8,9,10-hexahydro-1H-6,10-methanoazepino[4,5-g]quinoxaline 4-oxide vary with different dosages in animal models. Studies have shown that varying dosages can lead to different threshold effects, as well as toxic or adverse effects at high doses. For instance, the effects of 6-OXO, a related compound, were studied in resistance-trained males, showing significant increases in free testosterone and dihydrotestosterone levels with different dosages . These findings highlight the importance of dosage in determining the compound’s effects.
Metabolic Pathways
2-Oxo-2,6,7,8,9,10-hexahydro-1H-6,10-methanoazepino[4,5-g]quinoxaline 4-oxide is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in metabolic flux and metabolite levels. For example, 2-oxocarboxylic acids, including 2-oxoglutarate, are involved in the tricarboxylic acid cycle and other metabolic pathways . These interactions are essential for the compound’s role in cellular metabolism.
Transport and Distribution
The transport and distribution of 2-Oxo-2,6,7,8,9,10-hexahydro-1H-6,10-methanoazepino[4,5-g]quinoxaline 4-oxide within cells and tissues are critical for its activity. The compound interacts with transporters and binding proteins that influence its localization and accumulation. For instance, the acetate of 5,6,7,8,9,10-hexahydro-6,9-methanobenzocyclo-octen-11-one oxime was studied for its transport and distribution properties . These findings provide insights into the compound’s cellular dynamics.
Subcellular Localization
The subcellular localization of 2-Oxo-2,6,7,8,9,10-hexahydro-1H-6,10-methanoazepino[4,5-g]quinoxaline 4-oxide is essential for its function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles. For example, the subcellular localization of Zea mays lipoxygenases and oxo-phytodienoate reductase 2 was studied to understand their activity and function . These findings highlight the importance of subcellular localization in determining the compound’s biochemical properties.
Propiedades
IUPAC Name |
8-oxido-5,14-diaza-8-azoniatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4(9),7,10-tetraen-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c17-13-6-16(18)12-3-10-8-1-7(4-14-5-8)9(10)2-11(12)15-13/h2-3,6-8,14H,1,4-5H2,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGRLRIWUHJXGSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNCC1C3=CC4=C(C=C23)NC(=O)C=[N+]4[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










